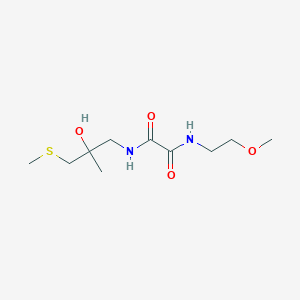

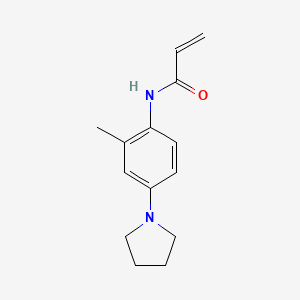

![molecular formula C9H14ClFN2O3S B2890630 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride CAS No. 1909337-51-4](/img/structure/B2890630.png)

3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1909337-51-4 . It has a molecular weight of 284.74 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7 (6-8 (9)10)16 (11,13)14;/h2-3,6,12H,4-5H2,1H3, (H2,11,13,14);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Pharmacological Properties

Research on various benzenesulfonamide derivatives, including those structurally related to 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride, has shown significant pharmacological activities. For instance, a study by Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, highlighting their potential in treating type 2 diabetes. This study suggests the potential of structurally related sulfonamide derivatives in pharmacological applications, especially in developing therapeutic agents for diabetes (Grell et al., 1998).

Molecular Recognition and Aggregate Formation

Sawada et al. (2000) explored the ability of fluoroalkylated end-capped acrylamide oligomers to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This study underlines the potential of fluoroalkylated compounds, similar to the molecule , in molecular recognition and aggregate formation, which could be significant in various chemical and biological processes (Sawada et al., 2000).

Anticancer Properties

Halawa et al. (2020) demonstrated the synthesis of heterocyclic compounds with a sulfonamide moiety, including the evaluation of their anticancer properties. This research points to the potential of sulfonamide derivatives in developing novel anticancer agents, indicating a potential research avenue for this compound (Halawa et al., 2020).

Electrophysiological Activity

A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides revealed their potential in cardiac electrophysiological activities. This study suggests that compounds with similar sulfonamide structures might have applications in developing treatments for heart-related conditions (Morgan et al., 1990).

Polymorphism in Aromatic Sulfonamides

Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups. Their findings provide insights into how the fluorine group, similar to that in this compound, affects the polymorphism of these compounds. This research has implications for the material sciences and drug formulation fields (Terada et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.

Propriétés

IUPAC Name |

3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQIPCZRFXBCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2890548.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-methoxyacetamide](/img/structure/B2890551.png)

![5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}thiophene-2-carboxylic acid](/img/structure/B2890554.png)

![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)

![4-tert-butyl-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890556.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)